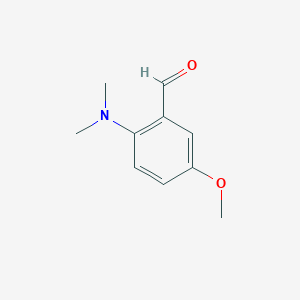![molecular formula C11H20N2O2 B8012676 tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B8012676.png)
tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate in the presence of a base. The reaction conditions often include an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives, such as alkylated or acylated compounds, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate is extensively used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor for the development of pharmaceutical agents.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate: Similar in structure but with different functional groups.
tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate: Another bicyclic compound with a different substitution pattern.
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: Contains an oxygen atom in the bicyclic ring.
Uniqueness
tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate is unique due to its specific bicyclic structure and the presence of both amino and carboxylate functional groups. This combination allows for a wide range of chemical modifications and applications in various fields .
Properties
IUPAC Name |
tert-butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8(12)7-6-9(7)13/h7-9H,4-6,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIENFTKLMSKBJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2C1C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
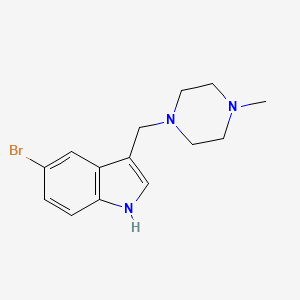
![5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B8012606.png)

![4-[(2-Bromo-4-chlorophenyl)methyl]morpholine](/img/structure/B8012639.png)

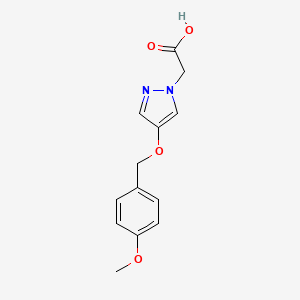
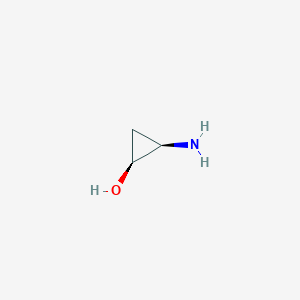
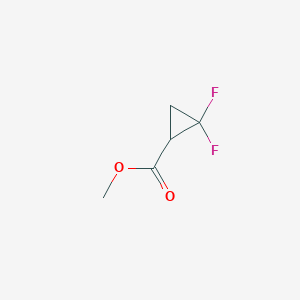
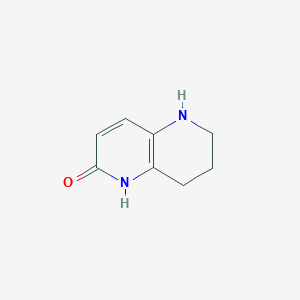
![2-Bromothieno[3,2-b]pyridin-5-amine](/img/structure/B8012700.png)

![methyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B8012711.png)
![5-Bromo-2-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8012715.png)
